4-chloro-5-[[(2S)-2-methyl-1,4-diazocan-1-yl]sulfonyl]isoquinoline;dihydrochloride
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Overview
Description
H-0106 Dihydrochloride is a chemical compound known for its role as an inhibitor of Rho-associated protein kinase (ROCK). This compound has been studied for its ability to lower intraocular pressure in the eyes of monkeys, making it a potential candidate for treating conditions like glaucoma .
Preparation Methods
The synthesis of H-0106 Dihydrochloride involves several steps, typically starting with the preparation of the base compound followed by the introduction of hydrochloride groups. The specific synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques. Industrial production methods would likely involve scaling up these laboratory procedures while ensuring purity and consistency .
Chemical Reactions Analysis
H-0106 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
H-0106 Dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its effects on cellular processes, particularly those involving ROCK inhibition.
Medicine: It has potential therapeutic applications in treating conditions like glaucoma due to its intraocular pressure-lowering effects.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
H-0106 Dihydrochloride exerts its effects by inhibiting Rho-associated protein kinase (ROCK). This inhibition leads to a decrease in intraocular pressure, which is beneficial in conditions like glaucoma. The molecular targets and pathways involved include the ROCK signaling pathway, which plays a role in various cellular processes such as contraction, motility, and proliferation .
Comparison with Similar Compounds
H-0106 Dihydrochloride is unique in its strong intraocular pressure-lowering effects. Similar compounds include:
Y-27632: Another ROCK inhibitor with similar applications but different potency and specificity.
Fasudil: A ROCK inhibitor used clinically for its vasodilatory effects.
Properties
CAS No. |
1011465-90-9 |
---|---|
Molecular Formula |
C16H22Cl3N3O2S |
Molecular Weight |
426.78 |
IUPAC Name |
4-chloro-5-[[(2S)-2-methyl-1,4-diazocan-1-yl]sulfonyl]isoquinoline;dihydrochloride |
InChI |
InChI=1S/C16H20ClN3O2S.2ClH/c1-12-9-18-7-2-3-8-20(12)23(21,22)15-6-4-5-13-10-19-11-14(17)16(13)15;;/h4-6,10-12,18H,2-3,7-9H2,1H3;2*1H/t12-;;/m0../s1 |
InChI Key |
FJTAIFQBRYJWMX-LTCKWSDVSA-N |
SMILES |
CC1CNCCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)Cl.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
H-0106 Dihydrochloride; H 0106 Dihydrochloride; H0106 Dihydrochloride; H-0106 Dihydrochloride; H 0106 2HCl; H0106 2HCl; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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